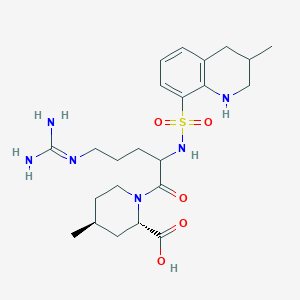

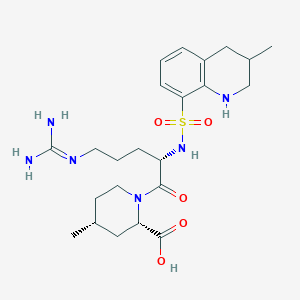

Dabigatran Impurity 23

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

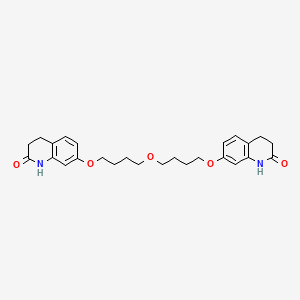

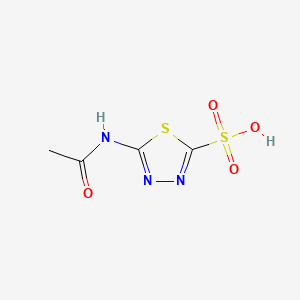

Dabigatran Impurity 23 is a byproduct formed during the synthesis of Dabigatran etexilate, a direct thrombin inhibitor used as an anticoagulant. Dabigatran etexilate is prescribed for the prevention of stroke and systemic thromboembolism in patients with nonvalvular atrial fibrillation and for the treatment and prevention of deep vein thrombosis and pulmonary embolism . Impurities such as this compound are critical to identify and control to ensure the safety and efficacy of the pharmaceutical product.

Métodos De Preparación

The synthesis of Dabigatran Impurity 23 typically occurs as a side reaction during the production of Dabigatran etexilate. The primary synthetic route for Dabigatran etexilate involves the N-acylation of pyridine amino propanoate with 4-methylamino-3-nitro benzoyl chloride, followed by reduction to amino amide and subsequent steps . During these steps, impurities like this compound can form due to incomplete reactions or side reactions.

Industrial production methods focus on optimizing reaction conditions to minimize the formation of impurities. This includes controlling temperature, pH, and the concentration of reactants. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to separate and quantify impurities .

Análisis De Reacciones Químicas

Dabigatran Impurity 23 can undergo various chemical reactions, including:

Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized derivatives.

Reduction: Reducing agents can convert this compound to its reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the impurity structure.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Dabigatran Impurity 23 is primarily studied in the context of pharmaceutical quality control. Its identification and quantification are essential for ensuring the purity and safety of Dabigatran etexilate. Analytical methods such as liquid chromatography-mass spectrometry (LC-MS) are employed to detect and measure the levels of this compound in drug formulations .

In addition to quality control, research on this compound can provide insights into the stability and degradation pathways of Dabigatran etexilate. Understanding these pathways helps in developing more stable and effective pharmaceutical formulations .

Mecanismo De Acción

As an impurity, Dabigatran Impurity 23 does not have a direct therapeutic effect. its presence can affect the overall efficacy and safety of Dabigatran etexilate. The impurity may interact with the active pharmaceutical ingredient or other excipients in the formulation, potentially leading to reduced potency or increased side effects .

Comparación Con Compuestos Similares

Dabigatran Impurity 23 is one of several impurities that can form during the synthesis of Dabigatran etexilate. Other similar impurities include Dabigatran Impurity A, B, and C. Each impurity has a unique structure and formation pathway, but they all share the common characteristic of being byproducts of the Dabigatran etexilate synthesis process .

Compared to other impurities, this compound may have different chemical reactivity and stability, which can influence its impact on the final pharmaceutical product. The identification and control of each impurity are crucial for ensuring the overall quality of the drug .

Propiedades

Número CAS |

1637238-96-0 |

|---|---|

Fórmula molecular |

C37H41N9O4 |

Peso molecular |

675.8 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B601573.png)

![methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B601584.png)